![molecular formula C18H17NO7 B14183865 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde CAS No. 923033-48-1](/img/structure/B14183865.png)
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde: is an organic compound that features a complex structure with multiple functional groups, including a dioxolane ring, a nitro group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Ether Formation: The ether linkage is formed by reacting a phenol derivative with an appropriate alkylating agent under basic conditions.
Aldehyde Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid, or other reducing agents.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid, etc.
Major Products
Oxidation: 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzoic acid.
Reduction: 2-{2-[5-(1,3-Dioxolan-2-yl)-2-aminophenoxy]ethoxy}benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Potential use in the study of biochemical pathways involving aldehyde and nitro groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[5-(1,3-Dioxolan-2-yl)-2-aminophenoxy]ethoxy}benzaldehyde: Similar structure but with an amine group instead of a nitro group.
2-{2-[5-(1,3-Dioxolan-2-yl)-2-hydroxyphenoxy]ethoxy}benzaldehyde: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
923033-48-1 |
|---|---|
Molekularformel |
C18H17NO7 |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
2-[2-[5-(1,3-dioxolan-2-yl)-2-nitrophenoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C18H17NO7/c20-12-14-3-1-2-4-16(14)23-7-8-24-17-11-13(18-25-9-10-26-18)5-6-15(17)19(21)22/h1-6,11-12,18H,7-10H2 |
InChI-Schlüssel |
HFAZFIPNSYZOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


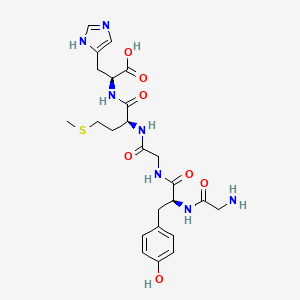

![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
silane](/img/structure/B14183806.png)


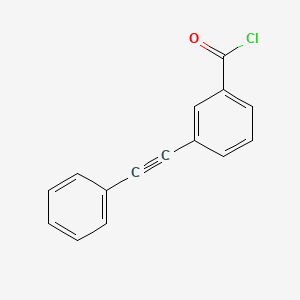

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
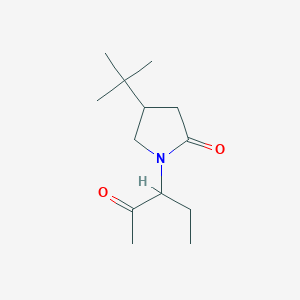
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)
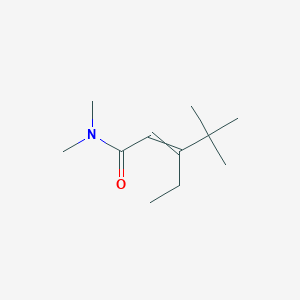
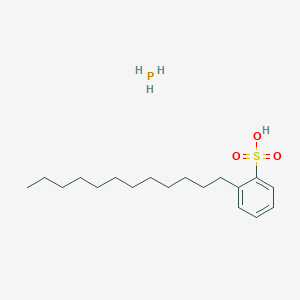
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
